4-[(anthracen-9-ylmethylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[(Anthracen-9-ylmethylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(anthracen-9-ylmethylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of anthracene-9-carbaldehyde with 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in an ethanol medium under reflux conditions for several hours. The product is then purified through recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Anthracen-9-ylmethylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds under basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Secondary amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-[(Anthracen-9-ylmethylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(anthracen-9-ylmethylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Anthracen-9-ylmethylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine
- 2-(4-(Anthracen-9-yl)phenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
Uniqueness
4-[(Anthracen-9-ylmethylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of an anthracene moiety, a triazole ring, and a thiol group. This combination imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds .
Properties
Molecular Formula |
C27H24N4S |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
4-(anthracen-9-ylmethylideneamino)-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C27H24N4S/c1-27(2,3)21-14-12-18(13-15-21)25-29-30-26(32)31(25)28-17-24-22-10-6-4-8-19(22)16-20-9-5-7-11-23(20)24/h4-17H,1-3H3,(H,30,32) |
InChI Key |
BIQMPKOUVFGZMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
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